molecular formula C10H9N3O2 B6334670 3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid CAS No. 1293285-66-1

3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid

Cat. No. B6334670
CAS RN: 1293285-66-1
M. Wt: 203.20 g/mol
InChI Key: IBQJAAIBLGSGSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid” is a compound that contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This compound is a key intermediate for the synthesis of Tazobactam, a well-known β-lactamase inhibitor .


Synthesis Analysis

The synthesis of this compound involves a process known as azide-alkyne cycloaddition, which is catalyzed by ruthenium or copper . A selective and scalable synthesis of 2- (2H-1,2,3-triazol-2-yl)benzoic acid starting from 1-fluoro-2-nitrobenzene derivatives has been reported . A novel, metal-free process for the synthesis of 2- (3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has also been reported, which features an efficient construction of the triazole ring under flow conditions .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .


Chemical Reactions Analysis

Triazole compounds, including “this compound”, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They have been found to have potent inhibitory activities against certain cancer cell lines .

Scientific Research Applications

Structural Analysis and Activity Predictions

  • Secondary Interactions Analysis : An analysis of two benzoic acids, closely related to 3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid, shows the importance of structural motifs and non-covalent interactions in predicting bioactivity. These interactions, particularly C-H...π and π...π, influence bioactivity predictions, demonstrating the compound's potential in pharmaceutical research (Dinesh, 2013).

Synthesis and Structural Characterization

  • Novel Synthesis Methods : A method for the synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acid, similar to the queried compound, has been developed. This method is scalable and reliable, demonstrating the compound's utility in organic synthesis (Roth et al., 2019).
  • Microwave-Assisted Synthesis : Microwave-assisted C-N coupling has been used for synthesizing 2-(2H-1,2,3-Triazol-2-yl)benzoic acid scaffold, offering a rapid and efficient synthesis method that can be applied to similar compounds (Pandya & Naliapara, 2019).

Application in Catalyst Activation

  • Organochalcogen Ligand Complexes : Complexes containing triazole, similar to the queried compound, have been explored for catalyst activation in transfer hydrogenation and oxidation reactions. These complexes demonstrate the potential of this compound in catalysis (Saleem et al., 2014).

Potential for Developing New Materials

  • Metal-Organic Frameworks (MOFs) : Triazole-containing compounds, closely related to this compound, have been used to create novel lanthanide metal–organic frameworks. These frameworks exhibit unique luminescence properties and potential for sensing applications (Wang et al., 2016).
  • Supramolecular Chemistry : Triazole-benzoic acid derivatives have been used to construct supramolecular transition metal complexes, demonstrating their potential in the development of new materials with specific structural and thermal properties (Wang et al., 2018).

Safety and Hazards

When handling “3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid”, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The triazole ring, a key component of “3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid”, has been found to have the most powerful antifungal effects among heterocyclic compounds . Therefore, it could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Furthermore, a new combination of cefepime with tazobactam sodium, which uses this compound as a key intermediate, has been awarded “qualified infectious disease product designation” (QIDP) status by the US FDA and is slated to enter global Phase 3 clinical studies .

properties

IUPAC Name

3-methyl-2-(triazol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-3-2-4-8(10(14)15)9(7)13-11-5-6-12-13/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQJAAIBLGSGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)N2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound was prepared following the same general protocol as described for 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid in Example A11 using 3-methyl-2-iodobenzoic acid and 1,2,3-triazole. ESI-MS (m/z): 204 [M+1]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3-methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile (1.4 g, 7.82 mmol) in MeOH (15 mL) was added a 4N aqueous solution of NaOH (10 mL). The resulting mixture was heated to 90° C. After 15 h the reaction mixture was cooled to ambient temperature then diluted with water (50 mL). The aqueous layer was acidified to pH2 and extracted with EtOAc (50 mL) three times. The organic layers were combined, dried over Na2SO4, filtered and concentrated. The residue was purified by FCC (SiO2, gradient DCM to 10% MeOH/1% HOAc/DCM) to yield the title compound (1.3 g, 78%). 1H NMR (500 MHz, CDCl3): 7.90 (d, J=7.7, Hz, 1H), 7.83 (s, 2H), 7.57-7.53 (m, 1H), 7.49 (dd, J=9.7, 5.8 Hz, 1H), 2.10 (s, 3H).
Quantity
1.4 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
78%

Synthesis routes and methods III

Procedure details

4M aq. NaOH (10 mL, 40.2 mmol) was added to a RT solution of 3-methyl-2-(2H-1,2,3-triazol-2-yl)benzonitrile (1.48 g, 8.04 mmol) in MeOH (15 mL) and the resulting mixture was heated to 90° C. for 50 h. The reaction mixture was cooled to RT and diluted with water before the organic solvent was removed in vacuo. The remaining aqueous phase was acidified with 1M aq. HCl and extracted with EtOAc (3×). The combined organic phases were washed with brine, dried over Na2SO4, filtered and evaporated in vacuo to give the title compound that was used further without purification. LC-MS B: tR=0.50 min; [M+H]+=186.17.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid
Reactant of Route 3
3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid
Reactant of Route 4
Reactant of Route 4
3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid
Reactant of Route 5
Reactant of Route 5
3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid
Reactant of Route 6
3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.